molecular formula C7H10N2O B3405863 3-Isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 154926-99-5

3-Isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3405863
CAS No.: 154926-99-5
M. Wt: 138.17 g/mol
InChI Key: YNHUJFLTICZPOY-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features an isopropyl group at the 3-position and a carbaldehyde group at the 4-position of the pyrazole ring

Mechanism of Action

Target of Action

The primary targets of 3-Isopropyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The isopropyl group in this compound may enhance its lipophilicity, potentially influencing its interaction with hydrophobic pockets in target proteins.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could influence multiple pathways, leading to a range of downstream effects.

Pharmacokinetics

The compound’s molecular weight (1381671 g/mol ) and predicted density (1.238±0.06 g/cm3 ) suggest that it may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the diverse biological activities of pyrazole derivatives , this compound could potentially exert a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals Additionally, the compound’s efficacy could be influenced by the physiological environment, including the presence of binding proteins and the pH of body fluids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of hydrazine with a suitable β-keto ester or β-diketone in the presence of an acid catalyst. The reaction proceeds through the formation of a pyrazole ring via cyclization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The pyrazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Isopropyl-1H-pyrazole-4-carboxylic acid

  • Reduction: 3-Isopropyl-1H-pyrazole-4-ol or 3-Isopropyl-1H-pyrazole-4-amine

  • Substitution: Various substituted pyrazoles depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

3-Isopropyl-1H-pyrazole-4-carbaldehyde is similar to other pyrazole derivatives, such as 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. it is unique in its specific substitution pattern, which can influence its reactivity and biological activity. Other similar compounds include:

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • 1-Ethyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

  • 1-Isopropyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-6(4-10)3-8-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHUJFLTICZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246598
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154926-99-5
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154926-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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